Normeperidine-D4.HCl

Description

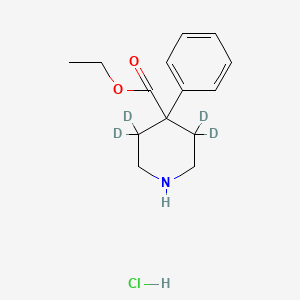

Structure

3D Structure of Parent

Properties

CAS No. |

2749394-90-7 |

|---|---|

Molecular Formula |

C14H20ClNO2 |

Molecular Weight |

273.79 g/mol |

IUPAC Name |

ethyl 3,3,5,5-tetradeuterio-4-phenylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H/i8D2,9D2; |

InChI Key |

BBWMASBANDIFMV-JRWKTVICSA-N |

Isomeric SMILES |

[2H]C1(CNCC(C1(C2=CC=CC=C2)C(=O)OCC)([2H])[2H])[2H].Cl |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Normeperidine-D4.HCl: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Normeperidine-D4.HCl, a critical tool in modern analytical chemistry and clinical toxicology. This document details its chemical properties, primary applications, and the methodologies for its use, with a focus on its role as an internal standard in mass spectrometry-based assays.

Introduction to this compound

This compound is the deuterated hydrochloride salt of normeperidine. Normeperidine (also known as norpethidine) is the primary and pharmacologically active metabolite of the synthetic opioid analgesic, meperidine (Pethidine).[1][2] Due to the potential for toxicity associated with normeperidine accumulation, particularly in patients with renal impairment, its accurate quantification in biological matrices is of significant clinical and forensic importance.[3][4]

This compound serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry.[5] The incorporation of four deuterium atoms results in a molecule that is chemically identical to the endogenous analyte but has a distinct, higher mass-to-charge ratio (m/z). This property allows for precise and accurate quantification, as the internal standard co-elutes with the analyte during chromatographic separation and experiences similar ionization and fragmentation, thus correcting for matrix effects and variations in sample preparation and instrument response.

Chemical and Physical Properties

The key chemical and physical properties of Normeperidine-D4 and its non-deuterated counterpart are summarized in the table below.

| Property | Normeperidine-D4 | Normeperidine |

| IUPAC Name | ethyl 3,3,5,5-tetradeuterio-4-phenylpiperidine-4-carboxylate | ethyl 4-phenylpiperidine-4-carboxylate |

| Molecular Formula | C₁₄D₄H₁₅NO₂ | C₁₄H₁₉NO₂ |

| Molecular Weight | 237.33 g/mol | 233.31 g/mol |

| Monoisotopic Mass | 237.166685833 Da | 233.141578849 Da |

| CAS Number | 160227-47-4 (for Normeperidine-D4) | 77-17-8 |

| Form | Typically supplied as a solution in methanol or as a neat solid. | - |

Primary Use: Internal Standard in Quantitative Analysis

The principal application of this compound is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS), for the quantification of normeperidine and meperidine in biological samples such as urine and plasma.[6][7]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then used to calculate the concentration of the analyte. This method effectively corrects for sample loss during preparation and variations in instrument performance.[1]

Meperidine Metabolism

Understanding the metabolic pathway of meperidine is crucial for interpreting analytical results. Meperidine is primarily metabolized in the liver via two main pathways: N-demethylation to normeperidine and hydrolysis to meperidinic acid.[2][8] Normeperidine is also further metabolized.

Figure 1: Metabolic pathway of meperidine.

Experimental Protocols

The following sections outline a typical experimental workflow for the quantification of normeperidine in urine using LC-MS/MS with this compound as an internal standard.

Sample Preparation (Urine)

-

Specimen Collection: Collect a random urine sample in a clean, sterile container. For stability, samples should be refrigerated if not analyzed within 48 hours, or frozen at -20°C for longer-term storage.

-

Internal Standard Spiking: To a 1 mL aliquot of urine, add a known concentration of this compound internal standard solution.

-

Enzymatic Hydrolysis (for glucuronidated metabolites): Add β-glucuronidase enzyme solution to the sample and incubate to cleave any conjugated normeperidine.

-

Protein Precipitation/Dilution: For urine samples, a simple "dilute and shoot" method is often sufficient. Dilute the sample with a suitable solvent (e.g., methanol or acetonitrile) to precipitate proteins and reduce matrix effects. A common dilution factor is 1:10 or 1:25.

-

Centrifugation: Centrifuge the diluted sample to pellet any precipitated proteins.

-

Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table provides typical LC-MS/MS parameters for the analysis of normeperidine. These parameters should be optimized for the specific instrumentation used.

| Parameter | Typical Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Gradient | A linear gradient from low to high organic phase (Mobile Phase B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Parameters (MRM Transitions)

The following table lists example MRM transitions for normeperidine and its deuterated internal standard. The precursor ion is the protonated molecule [M+H]⁺, and the product ions are characteristic fragments.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Normeperidine | 234.1 | 160.1 | 15 |

| Normeperidine | 234.1 | 188.1 | 10 |

| Normeperidine-D4 | 238.2 | 164.1 | 16 |

Note: Collision energies are instrument-dependent and require optimization.

Experimental Workflow Diagram

The overall analytical workflow for the quantification of normeperidine in a clinical or forensic setting is depicted below.

References

- 1. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Central nervous system toxicity associated with meperidine use in hepatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accumulation of normeperidine, an active metabolite of meperidine, in patients with renal failure of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. researchgate.net [researchgate.net]

- 8. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Normeperidine-D4.HCl: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Normeperidine-D4.HCl, a deuterated isotopologue of normeperidine, the primary active metabolite of the synthetic opioid meperidine. This document details its chemical structure, physicochemical properties, and analytical methodologies, making it a valuable resource for professionals in pharmacology, toxicology, and drug development.

Chemical Structure and Identification

This compound is the hydrochloride salt of normeperidine in which four hydrogen atoms on the piperidine ring have been replaced with deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative analytical methods.

Chemical Name: Ethyl 4-phenylpiperidine-3,3,5,5-d4-4-carboxylate hydrochloride Synonyms: Norpethidine-D4.HCl, Meperidine-D4 intermediate-B.HCl[1]

The chemical structure of this compound is as follows:

(Image of the chemical structure of this compound should be placed here if image generation were possible.)

Physicochemical Properties

Quantitative data for this compound and its non-deuterated counterpart are summarized below. The properties of the non-deuterated form serve as a close approximation due to the minor differences in physicochemical characteristics arising from deuteration.

| Property | Value (this compound) | Value (Normeperidine HCl) | Value (Normeperidine - free base) |

| Molecular Formula | C₁₄H₁₅D₄NO₂ · HCl[1] | C₁₄H₁₉NO₂ · HCl[2] | C₁₄H₁₉NO₂[3] |

| Molecular Weight | 273.81 g/mol (calculated) | 269.8 g/mol [2] | 233.31 g/mol [3] |

| CAS Number | 160227-47-4 (for D4 free base) | 24465-45-0[2][4] | 77-17-8 |

| Appearance | Neat solid[2] or solution in methanol[5] | Crystalline solid | - |

| Melting Point | Not available | Not available | 36-38 °C[6] |

| Boiling Point | Not available | Not available | 155 °C at 3.5 Torr[6] |

| pKa | Not available | Not available | 9.58 (Predicted)[6] |

| Solubility | Soluble in methanol[5] | Soluble in water | Not available |

| Storage | -20°C[5] | -20°C[2] | 2-8°C[6] |

Synthesis

A plausible synthetic approach would involve the N-demethylation of Meperidine-D4. Alternatively, a de novo synthesis could be employed, utilizing a deuterated piperidine precursor. General methods for the synthesis of normeperidine derivatives have been described, which can be adapted for the preparation of the deuterated analog.

Metabolic Pathway of Meperidine to Normeperidine

Normeperidine is the primary active and toxic metabolite of meperidine. The metabolic conversion is primarily an N-demethylation reaction that occurs in the liver, catalyzed by several cytochrome P450 enzymes.

Caption: Metabolic conversion of meperidine to normeperidine.

Experimental Protocols: Analytical Methods

This compound is primarily used as an internal standard for the quantification of normeperidine in biological matrices using mass spectrometry-based methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Caption: General workflow for GC-MS analysis of normeperidine.

A typical GC-MS method for the determination of normeperidine in serum involves the following steps:

-

Sample Preparation: To 1 mL of serum, add an internal standard (this compound). The sample is then alkalinized, and normeperidine is extracted with an organic solvent like n-butyl chloride.

-

Derivatization (Optional): The extract can be derivatized to improve chromatographic properties.

-

GC-MS Analysis: The final extract is injected into a gas chromatograph coupled with a mass spectrometer. Separation is typically achieved on a capillary column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Caption: General workflow for LC-MS/MS analysis of normeperidine.

LC-MS/MS offers high sensitivity and specificity for the analysis of normeperidine in various biological matrices. A common procedure for urine samples is as follows:

-

Sample Preparation: Urine samples are often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to measure both free and conjugated normeperidine. Following hydrolysis, the sample is typically diluted.

-

Internal Standard: this compound is added to the sample prior to analysis.

-

LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatograph. Separation is achieved on a reverse-phase column (e.g., C18). The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both normeperidine and Normeperidine-D4 are monitored for accurate quantification.

Conclusion

This compound is an indispensable tool for the accurate quantification of normeperidine in clinical and forensic toxicology. Its well-characterized chemical properties and its role as a stable isotope-labeled internal standard enable reliable and precise measurements. This guide provides essential technical information to support researchers and drug development professionals in their work with this important compound.

References

- 1. ClinPGx [clinpgx.org]

- 2. alkalisci.com [alkalisci.com]

- 3. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]

- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis and Characterization of Normeperidine-D4.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Normeperidine-D4.HCl, an isotopically labeled internal standard crucial for pharmacokinetic, metabolic, and forensic studies of its parent compound, meperidine (pethidine). This document details a plausible synthetic route, experimental protocols for synthesis and characterization, and presents key analytical data in a structured format.

Introduction

Normeperidine is the primary active and toxic metabolite of the synthetic opioid analgesic meperidine. Due to its central nervous system excitatory effects, which can lead to seizures, monitoring its levels in biological matrices is of significant clinical and forensic importance.[1] this compound serves as an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in these sensitive assays.[2][3] The incorporation of four deuterium atoms provides a distinct mass shift, differentiating it from the endogenous analyte without significantly altering its chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | Ethyl 4-phenylpiperidine-3,3,5,5-d4-4-carboxylate hydrochloride | N/A |

| Molecular Formula | C₁₄H₁₆D₄ClNO₂ | N/A |

| Molecular Weight | 273.8 g/mol | N/A |

| CAS Number | 2749394-90-7 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol and water. | N/A |

Synthesis of this compound

While a definitive, publicly available, step-by-step synthesis of this compound is not extensively documented in a single source, a plausible and efficient synthetic route can be constructed based on established methods for the synthesis of piperidine derivatives and modern catalytic deuteration techniques. The proposed synthesis involves the initial preparation of a suitable precursor followed by a catalytic hydrogen isotope exchange to introduce the deuterium labels, and finally, conversion to the hydrochloride salt.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 1-benzyl-4-piperidone, which undergoes a Strecker-type reaction followed by hydrolysis and esterification to yield ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate. Subsequent debenzylation affords the normeperidine precursor. The key deuteration step is achieved via an iridium-catalyzed hydrogen isotope exchange, followed by conversion to the hydrochloride salt.

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol: Synthesis

Step 1 & 2: Synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate

This initial phase of the synthesis follows established procedures for the preparation of the normeperidine core structure.

-

Strecker Reaction: To a solution of 1-benzyl-4-piperidone in aqueous ammonia, add potassium cyanide and ammonium chloride. Stir the reaction mixture at room temperature for 24 hours. Extract the resulting amino-nitrile with a suitable organic solvent (e.g., dichloromethane).

-

Hydrolysis and Esterification: Treat the crude amino-nitrile with a mixture of concentrated sulfuric acid and ethanol. Heat the mixture to reflux for 8-12 hours. Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate), and extract the ethyl ester product. Purify the product by column chromatography.

Step 3: Debenzylation to Normeperidine Precursor

-

Dissolve ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate in ethanol.

-

Add 10% palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield ethyl 4-phenylpiperidine-4-carboxylate.

Step 4: Iridium-Catalyzed Deuteration

This key step utilizes a modern catalytic method for efficient and selective deuteration of N-heterocycles.[4][5][6]

-

In a reaction vessel under an inert atmosphere (e.g., argon), dissolve ethyl 4-phenylpiperidine-4-carboxylate and the iridium catalyst [IrCl(COD)(IMes)] in a suitable solvent such as deuterated water (D₂O) or methanol-d4.

-

Add a base, such as sodium methoxide, to enhance the catalytic activity.[4]

-

Pressurize the vessel with deuterium gas (D₂) and heat the reaction mixture with stirring for 24-48 hours.

-

Monitor the reaction progress by LC-MS to determine the extent of deuterium incorporation.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the deuterated product by column chromatography.

Step 5: Formation of Hydrochloride Salt

-

Dissolve the purified ethyl 4-phenylpiperidine-3,3,5,5-d4-4-carboxylate in anhydrous diethyl ether.

-

Slowly add a solution of hydrogen chloride in diethyl ether while stirring.

-

The this compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Caption: Analytical Workflow for the Characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and determining the positions of deuterium incorporation.

¹H NMR: The proton NMR spectrum is expected to show the absence of signals corresponding to the protons at the 3 and 5 positions of the piperidine ring, confirming successful deuteration. The remaining proton signals for the phenyl group, the ethyl ester, and the piperidine ring protons at positions 2 and 6 should be present.

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule. The signals for the deuterated carbons (C3 and C5) will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be significantly attenuated.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | 7.2-7.4 | m | Aromatic protons |

| 4.1-4.2 | q | -OCH₂CH₃ | |

| 3.0-3.3 | m | Piperidine H-2, H-6 | |

| 1.1-1.2 | t | -OCH₂CH₃ | |

| ¹³C NMR | ~175 | s | C=O |

| 125-140 | m | Aromatic carbons | |

| ~61 | s | -OCH₂ | |

| ~50 | s | C-4 | |

| ~45 | t (¹J_CD) | C-3, C-5 (deuterated) | |

| ~40 | s | C-2, C-6 | |

| ~14 | s | -CH₃ |

Note: Predicted chemical shifts are based on known data for normeperidine and related structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the isotopic enrichment. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula.

Table 3: Mass Spectrometry Data

| Technique | Parameter | Expected Value |

| HRMS (ESI+) | [M+H]⁺ | m/z 238.1919 (calculated for C₁₄H₁₆D₄NO₂⁺) |

| GC-MS (EI) | Molecular Ion (M⁺) | m/z 237 |

| Key Fragment Ions | m/z 164, 188 (indicative of the piperidine ring fragmentation) |

The fragmentation pattern in GC-MS will be indicative of the normeperidine structure. The mass shift of 4 amu compared to unlabeled normeperidine in the molecular ion and key fragments will confirm the deuterium incorporation.

Chromatographic Analysis (HPLC and GC-MS)

Chromatographic techniques are employed to assess the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV at 254 nm or MS detection.

-

Expected Result: A single major peak indicating high purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Injection: Splitless mode.

-

Temperature Program: An initial temperature of 100°C, ramped to 280°C.

-

MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

-

Expected Result: A single chromatographic peak with a mass spectrum consistent with Normeperidine-D4.

Logical Relationship of Key Steps

The successful synthesis and validation of this compound rely on a logical sequence of chemical transformation and analytical verification.

Caption: Logical Flow from Synthesis to Final Product Validation.

Conclusion

This technical guide outlines a robust and plausible pathway for the synthesis and comprehensive characterization of this compound. The proposed methodology leverages established synthetic transformations for the piperidine core and incorporates modern, efficient catalytic deuteration techniques. The detailed characterization protocols using NMR, MS, and chromatography ensure the final product's identity, purity, and isotopic enrichment, making it a reliable internal standard for critical bioanalytical, clinical, and forensic applications. Researchers and drug development professionals can utilize this guide as a foundational resource for the in-house preparation and validation of this essential analytical tool.

References

- 1. Accumulation of normeperidine, an active metabolite of meperidine, in patients with renal failure of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The determination of meperidine, noremeperidine and deuterated analogs in blood and plasma by gas chromatography mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Role of Normeperidine-D4.HCl as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Normeperidine-D4.HCl as an internal standard in quantitative analytical workflows. Designed for professionals in research, clinical diagnostics, and pharmaceutical development, this document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and key performance data.

Core Principle: Isotope Dilution Mass Spectrometry

The functionality of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS) . In this technique, a known quantity of an isotopically labeled version of the analyte is added to the sample at the beginning of the analytical process. This "spiked" standard, in this case, this compound, is chemically identical to the analyte of interest, normeperidine.[1]

The key difference lies in the isotopic composition. This compound contains four deuterium (²H or D) atoms in place of hydrogen atoms. This substitution results in a molecule that is four mass units heavier than the endogenous normeperidine. While behaving identically during sample preparation, extraction, and chromatographic separation, the mass spectrometer can differentiate between the analyte and the internal standard based on their distinct mass-to-charge ratios (m/z).

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved. This ratio corrects for variations that can occur during the analytical workflow, such as:

-

Sample Loss during Extraction: Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.

-

Matrix Effects: Co-eluting substances from the biological matrix (e.g., urine, plasma) can enhance or suppress the ionization of the analyte in the mass spectrometer's source. Since the internal standard is chemically identical, it experiences the same matrix effects.

-

Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, affect both the analyte and the internal standard equally.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for its ability to provide high accuracy and precision.

Visualizing the Workflow and Principles

To better illustrate the concepts, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationship behind isotope dilution.

Caption: A flowchart illustrating the key steps in the quantitative analysis of normeperidine using this compound as an internal standard.

Caption: A diagram showing the logical relationship of how a known amount of an internal standard is used to determine an unknown amount of an analyte.

Quantitative Data and Method Parameters

The following tables summarize key quantitative data and parameters from validated analytical methods for the determination of normeperidine using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

| Parameter | Normeperidine | This compound |

| Precursor Ion (m/z) | 234.1 | 238.3 |

| Product Ion (m/z) | 160.1 | 164.2 |

| Second Product Ion (m/z) | 188.1 | - |

| Fragmentor Voltage (V) | 60 | 60 |

| Collision Energy (V) | - | - |

Data sourced from a study on the variability of the normeperidine-to-meperidine metabolic ratio.[2]

Table 2: Method Validation and Performance Characteristics (LC-MS/MS)

| Parameter | Value |

| Linearity Range | 1.00 - 20.00 µg/mL |

| Limit of Detection (LOD) | 0.49 µg/mL |

| Limit of Quantification (LOQ) | 1.00 µg/mL |

| Extraction Efficiency | 104% |

Data from a validated UPLC-MS/MS method for the determination of pethidine and norpethidine in urine.

Table 3: Method Validation and Performance Characteristics (GC/MS - for reference)

| Parameter | Value |

| Linearity Range | 25 - 1000 ng/mL |

| Lower Limit of Quantification | 25 ng/mL |

| Intra-day Precision (%RSD) | 2.0 - 12.0% |

| Inter-day Precision (%RSD) | 6.0 - 15.0% |

| Accuracy (%RE) | Within ± 10% |

| Absolute Recovery | 81.0 - 111.0% |

Data from a validated GC/MS method for the simultaneous determination of several opioids and their metabolites in human plasma.

Experimental Protocols

The following section outlines a representative experimental protocol for the quantitative analysis of normeperidine in a biological matrix (e.g., urine) using this compound as an internal standard. This protocol is a composite based on established methodologies.

Materials and Reagents

-

Normeperidine analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Blank biological matrix (e.g., drug-free urine) for calibration standards and quality controls

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate)

Preparation of Calibration Standards and Quality Controls

-

Stock Solutions: Prepare a stock solution of normeperidine in methanol (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

-

Calibration Standards: Spike the appropriate volume of each working standard solution into aliquots of the blank biological matrix to create a calibration curve with a minimum of five concentration levels.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the blank biological matrix from a separate stock solution than the calibration standards.

Sample Preparation (Solid-Phase Extraction Example)

-

Sample Spiking: To 1 mL of each unknown sample, calibration standard, and QC sample, add a precise volume of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

-

Sample Pre-treatment: Add a buffer solution (e.g., phosphate buffer, pH 6) to the samples and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with methanol and then water.

-

Sample Loading: Load the pre-treated samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with a series of solvents to remove interfering substances (e.g., water followed by a weak organic solvent).

-

Elution: Elute the analyte and internal standard from the cartridges with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analytes.

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the precursor to product ion transitions for both normeperidine and this compound as listed in Table 1.

-

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Ratio Calculation: Calculate the peak area ratio of normeperidine to this compound for all samples, calibrators, and QCs.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is often used.

-

Quantification: Determine the concentration of normeperidine in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound serves as a robust and reliable internal standard for the accurate quantification of normeperidine in complex biological matrices. Its mechanism of action, based on the principles of isotope dilution mass spectrometry, effectively compensates for analytical variability, leading to high-quality, defensible data. The implementation of a validated LC-MS/MS method utilizing this compound is essential for applications in clinical toxicology, forensic analysis, and pharmacokinetic studies within drug development.

References

Commercial suppliers of Normeperidine-D4.HCl certified reference material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Normeperidine-D4.HCl certified reference material (CRM), its commercial suppliers, and its application in quantitative analysis. This guide is intended for researchers, scientists, and professionals in drug development, clinical toxicology, and forensic analysis.

Introduction

Normeperidine is the primary and toxic metabolite of the synthetic opioid meperidine (pethidine). Accurate quantification of normeperidine is crucial in clinical and forensic settings to monitor meperidine metabolism, assess toxicity, and investigate potential drug abuse. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. The deuterium-labeled standard co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, allowing for correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Commercial Suppliers of this compound CRM

Several reputable suppliers offer this compound as a certified reference material. These CRMs are manufactured and tested under stringent quality control systems, often accredited to ISO 17034 and ISO/IEC 17025, ensuring their suitability for use in regulated environments.

Key Suppliers:

-

Cerilliant (a brand of MilliporeSigma)

-

Cayman Chemical

-

LGC Standards

-

Lipomed

These suppliers typically provide the CRM as a solution in a certified concentration (e.g., 100 µg/mL or 1.0 mg/mL in methanol) or as a neat (solid) material.[1][2][3]

Data Presentation

The quantitative data for a specific lot of this compound CRM is provided in the Certificate of Analysis (CoA) from the supplier. Researchers should always refer to the lot-specific CoA for the most accurate information. Below is a summary of typical data provided.

| Parameter | Typical Specification | Supplier Examples |

| Product Name | This compound | Cerilliant, Cayman Chemical, LGC Standards |

| CAS Number | 2749394-90-7 (for the hydrochloride salt) | All suppliers |

| Molecular Formula | C₁₄H₁₅D₄NO₂ · HCl | All suppliers |

| Concentration | 100 µg/mL or 1.0 mg/mL (for solutions) | Cerilliant, LGC Standards |

| Solvent | Methanol | Cerilliant, LGC Standards |

| Purity (Chemical) | ≥98% | Cayman Chemical |

| Isotopic Enrichment | Typically ≥99% for D4 | Value to be obtained from lot-specific CoA |

| Certified Concentration | Stated value ± uncertainty (e.g., 1.000 mg/mL ± 0.005 mg/mL) | Value to be obtained from lot-specific CoA |

| Accreditation | ISO 17034, ISO/IEC 17025 | Cerilliant, Cayman Chemical, LGC Standards |

Experimental Protocols

The following is a generalized experimental protocol for the quantification of normeperidine in a biological matrix (e.g., urine or blood) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required limit of quantification.

a) For Urine Samples (Dilute-and-Shoot):

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of a working solution of this compound (e.g., 100 ng/mL in 50:50 methanol:water).

-

Vortex the mixture thoroughly.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

b) For Blood/Plasma/Serum Samples (Protein Precipitation):

-

Pipette 100 µL of blood, plasma, or serum into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

-

Transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

b) Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Normeperidine: Precursor ion (Q1) m/z 234.1 → Product ion (Q3) m/z 160.1

-

Normeperidine-D4: Precursor ion (Q1) m/z 238.1 → Product ion (Q3) m/z 164.1

-

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument being used.

Data Analysis and Quantification

-

Generate a calibration curve by analyzing a series of calibration standards of known normeperidine concentrations, each spiked with a constant concentration of this compound.

-

Plot the ratio of the peak area of normeperidine to the peak area of this compound against the concentration of normeperidine.

-

Perform a linear regression analysis to obtain the equation of the line.

-

For unknown samples, calculate the peak area ratio and use the regression equation to determine the concentration of normeperidine.

Mandatory Visualizations

References

Stability and Storage of Normeperidine-D4 HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Normeperidine-D4 hydrochloride (HCl). The information presented herein is crucial for ensuring the integrity and accuracy of research and analytical applications involving this certified reference material. Data has been compiled from manufacturer safety data sheets and stability studies of the analogous non-deuterated compound, meperidine HCl, to provide a thorough understanding of the compound's characteristics.

Core Stability and Storage Recommendations

Proper handling and storage are paramount to maintaining the chemical integrity of Normeperidine-D4 HCl. The following table summarizes the recommended conditions based on available data.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C for long-term storage of both neat solid and solutions. | [1] |

| Cool, dry conditions for shorter-term storage. | [2][3] | |

| Storage Conditions | Keep in a tightly sealed, well-ventilated container. | [2][3][4][5] |

| Light Exposure | Protect from light. | |

| Solutions | For solutions in flammable solvents like methanol, keep away from heat and ignition sources. | [4] |

| Stated Stability | At least 2 years when stored at -20°C. |

Physicochemical Stability Data

Table 1: Stability of Meperidine HCl Solutions in Polypropylene Syringes

| Concentration | Diluent | Storage Temperature | Duration | Percent of Initial Concentration Remaining |

| 0.25, 1, 10, 20, 30 mg/mL | 5% Dextrose | 4°C and 22°C | 28 days | > 90% |

| 0.25, 1, 10, 20, 30 mg/mL | Normal Saline | 4°C and 22°C | 28 days | > 90% |

Data from a study on the chemical stability of preservative-free meperidine hydrochloride solutions. All solutions were protected from light during storage.[6]

Table 2: Stability of Meperidine HCl Solutions in Patient-Controlled Analgesia (PCA) Devices

| Concentration | Storage Temperature | Duration for <5% Loss | Additional Observations |

| 5 and 20 mg/mL | Room Temperature | 21 days | No turbidity, pH and osmolarity remained constant. Protected from light. |

This study established the physicochemical and microbiological stability of meperidine hydrochloride in PCA devices.[7]

Table 3: Short-Term Stability of Normeperidine in Human Plasma

| Condition | Nominal Concentration | Mean Concentration ± SD | Coefficient of Variation (%) |

| Freeze/Thaw Cycles | 50 ng/mL | 49 ± 4 ng/mL | 8 |

| 500 ng/mL | 488 ± 24 ng/mL | 5 | |

| 1000 ng/mL | 976 ± 68 ng/mL | 7 | |

| Room Temperature (24h) | 50 ng/mL | 49 ± 4 ng/mL | 9 |

| 500 ng/mL | 502 ± 25 ng/mL | 7 | |

| 1000 ng/mL | 1002 ± 30 ng/mL | 3 |

This data, while from a biological matrix, provides insight into the short-term stability of normeperidine.[8]

Potential Degradation Pathways

The primary degradation pathway for normeperidine, similar to its parent compound meperidine, is hydrolysis of the ethyl ester to form normeperidinic acid. This process can be influenced by pH and temperature. The following diagram illustrates the metabolic and potential degradation pathways.

Caption: Metabolic and degradative pathways of meperidine and normeperidine.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of Normeperidine-D4 HCl involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Long-Term Stability Study Protocol

-

Sample Preparation: Prepare multiple aliquots of Normeperidine-D4 HCl as a neat solid and in a relevant solvent (e.g., methanol) at a known concentration.

-

Storage: Store the aliquots at the recommended long-term storage condition (-20°C) and, for comparison, at other conditions (e.g., 4°C, room temperature). Protect all samples from light.

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analysis: At each time point, analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[9]

-

Data Evaluation: Assess the purity of the analyte and quantify any degradation products. The stability is confirmed if the concentration of the parent compound remains within a specified limit (e.g., ≥95%) of the initial concentration.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[10]

-

Acidic Hydrolysis:

-

Treat a solution of Normeperidine-D4 HCl with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).

-

Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Alkaline Hydrolysis:

-

Treat a solution of Normeperidine-D4 HCl with a dilute base (e.g., 0.1 M NaOH) at room temperature.

-

Monitor the reaction over time.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of Normeperidine-D4 HCl with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Monitor the reaction over time.

-

-

Thermal Degradation:

-

Expose the solid material and a solution to elevated temperatures (e.g., 60°C, 80°C) for an extended period.

-

Analyze at various time points.

-

-

Photostability:

-

Expose the solid material and a solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

-

Analysis: Analyze all stressed samples using a suitable analytical technique (e.g., HPLC-UV/MS) to separate and identify any degradation products.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of Normeperidine-D4 HCl.

Conclusion

Normeperidine-D4 HCl is a stable compound when stored under the recommended conditions of -20°C, protected from light, and in a tightly sealed container. While specific stability data for the deuterated compound is limited, information from its non-deuterated analog, meperidine HCl, provides valuable insights into its stability profile. For critical applications, it is recommended that users perform their own stability assessments using appropriate analytical methodologies as outlined in this guide to ensure the integrity of their results.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Norpethidine - Wikipedia [en.wikipedia.org]

- 4. Is Meperidine the Drug That Just Won't Die? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Chemical stability of meperidine hydrochloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Shelf-lives of morphine and pethidine solutions stored in patient-controlled analgesia devices: physico-chemical and microbiological stability study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Regulatory Landscape of Normeperidine-D4.HCl in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the regulatory information, experimental protocols, and biological pathways associated with Normeperidine-D4.HCl, a critical tool in contemporary analytical and forensic research. This document is intended to serve as a vital resource for professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of novel therapeutics.

Regulatory Framework and Compliance

Normeperidine, the parent compound of this compound, is recognized as a metabolite of meperidine and is classified as a controlled substance in numerous jurisdictions.[1] Understanding the regulatory landscape of its deuterated analog is paramount for ensuring compliance in a research setting.

United States Regulatory Status

In the United States, normeperidine is listed as a Schedule II controlled substance under the Controlled Substances Act (CSA), as regulated by the Drug Enforcement Administration (DEA).[1][2] Schedule II substances are defined as drugs with a high potential for abuse, which may lead to severe psychological or physical dependence.[2][3]

While there is no explicit, separate scheduling for this compound, the DEA's stance on analogs of controlled substances suggests that it is treated with the same level of control as its parent compound, particularly when used for research purposes involving a Schedule II substance. Researchers must adhere to the stringent registration, handling, storage, and record-keeping requirements mandated by the DEA for Schedule II compounds.[4] This includes obtaining the appropriate DEA registration for research with Schedule II substances.

The use of isotopically labeled compounds in research is also subject to FDA guidance, particularly in clinical studies. While this compound is primarily used as an internal standard in analytical, non-human research, any potential clinical application would necessitate adherence to FDA regulations for isotopically labeled drugs.

International Regulatory Considerations

Globally, the classification of normeperidine varies. For instance, in Canada, it is listed as a Schedule I substance under the Controlled Drugs and Substances Act.[5] In the United Kingdom, it falls under the Misuse of Drugs Act 1971. Researchers operating internationally must consult the specific regulations of the country in which the research is being conducted.

The export and import of deuterated compounds, including this compound, may also be subject to international controls related to nuclear non-proliferation, as deuterium is a controlled substance in this context. However, exemptions often apply for small quantities used in non-nuclear research.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, pertinent to its use as an internal standard in analytical testing.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₅D₄NO₂·HCl | N/A |

| Molecular Weight | 273.81 g/mol | N/A |

| Purity | Typically ≥98% | Commercially available standards |

| Storage Temperature | -20°C | Commercially available standards |

Experimental Protocols

The quantification of normeperidine in biological matrices is a critical aspect of forensic toxicology, clinical monitoring, and pharmacokinetic studies. The use of a deuterated internal standard like this compound is the gold standard for achieving accurate and precise results with mass spectrometry-based methods.

General Workflow for Normeperidine Quantification

The following diagram illustrates a typical workflow for the quantification of normeperidine in biological samples using this compound as an internal standard.

References

The Indispensable Role of Deuterium Labeling in Modern Analytical Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the pursuit of precision, accuracy, and reliability is paramount. Deuterium-labeled compounds have emerged as a cornerstone in achieving these goals, serving as superior internal standards for a multitude of analytical techniques. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterium-labeled analytical standards, with a focus on their critical role in mass spectrometry and nuclear magnetic resonance spectroscopy.

The Principle of Deuterium Labeling as an Internal Standard

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, provides a subtle yet powerful modification to analytical standards.[1][] By replacing one or more hydrogen atoms with deuterium, the chemical properties of the molecule remain nearly identical to the unlabeled analyte.[3] However, the increase in mass allows for its differentiation by mass spectrometry.[3] This unique characteristic makes deuterium-labeled compounds ideal internal standards, as they co-elute with the analyte during chromatographic separation and experience similar ionization and matrix effects, thereby providing a reliable reference for accurate quantification.[3][4]

The primary advantage of using a stable isotope-labeled (SIL) internal standard, such as a deuterated compound, is its ability to compensate for variations that can occur during sample preparation and analysis.[3][5][6] These variations can include sample loss during extraction, matrix-induced ion suppression or enhancement in mass spectrometry, and fluctuations in instrument response.[3][5] By adding a known amount of the deuterium-labeled standard to the sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be used to accurately determine the analyte's concentration, regardless of these variations.[4]

Key Applications in Research and Development

Deuterium-labeled standards are indispensable across various scientific disciplines, particularly in pharmaceutical research and development.

-

Pharmacokinetic (PK) and Bioavailability Studies: Accurate measurement of drug and metabolite concentrations in biological matrices (e.g., plasma, urine) is crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[][7] Deuterium-labeled internal standards are the gold standard for these bioanalytical assays, ensuring the high level of accuracy and precision required for regulatory submissions.[4]

-

Drug Metabolism Studies: The use of deuterium-labeled compounds helps in identifying and quantifying metabolites.[7][8] By tracking the metabolic fate of a deuterated drug, researchers can elucidate metabolic pathways and identify potential drug-drug interactions.[]

-

Proteomics and Metabolomics: In complex biological systems, deuterium labeling is used for quantitative proteomics and metabolomics. For instance, stable isotope labeling by amino acids in cell culture (SILAC) can be adapted using deuterated amino acids to quantify protein expression levels.

-

Environmental Analysis: Isotope-labeled standards are crucial for the accurate quantification of pollutants and contaminants in environmental samples, where matrix effects can be significant.[9]

Quantitative Advantages of Deuterium-Labeled Standards

The use of deuterium-labeled internal standards significantly enhances the quality of quantitative analytical data. The following tables summarize the improvements in accuracy and precision, as well as the observed chromatographic isotope effects.

Table 1: Comparison of Assay Performance with and without Deuterium-Labeled Internal Standard

| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Improvement in Precision |

| Kahalalide F | Analog Internal Standard | 96.8 | 8.6 | - |

| Kahalalide F | Deuterium-Labeled (SIL) | 100.3 | 7.6 | 11.6% |

| Sirolimus | Desmethoxyrapamycin (Analog) | - | 7.6 - 9.7 | - |

| Sirolimus | Sirolimus-d3 | - | 2.7 - 5.7 | 40-65% |

Data compiled from multiple sources. The improvement in precision is calculated as the percentage reduction in the standard deviation.[5][10]

Table 2: Chromatographic Isotope Effect: Retention Time Shifts

The substitution of hydrogen with deuterium can lead to a slight difference in retention time during chromatography, known as the chromatographic isotope effect.[11][12] Deuterated compounds typically elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography (RPLC).[12]

| Analytical Technique | Labeled vs. Unlabeled | Median Retention Time Shift (seconds) |

| UPLC | Light vs. Intermediate Labeled | 2.0 |

| UPLC | Light vs. Heavy Labeled | 2.9 |

| CZE | Light vs. Intermediate Labeled | 0.18 |

| CZE | Light vs. Heavy Labeled | 0.12 |

UPLC: Ultra-Performance Liquid Chromatography; CZE: Capillary Zone Electrophoresis. Data represents median shifts observed in a study of dimethyl-labeled E. coli tryptic digests.[12]

Experimental Protocols

Synthesis of Deuterium-Labeled Standards

The synthesis of deuterium-labeled compounds can be achieved through various methods, with hydrogen-deuterium (H-D) exchange being a common and cost-effective approach.[6][13]

General Protocol for H-D Exchange using a Palladium Catalyst:

-

Reactant Preparation: Dissolve the unlabeled starting material in a suitable solvent.

-

Catalyst Addition: Add a palladium-on-carbon (Pd/C) catalyst to the solution.

-

Deuterium Source: Introduce a deuterium source, such as deuterium gas (D₂) or deuterated water (D₂O), into the reaction vessel. In some methods, D₂ gas can be generated in situ from the reaction of aluminum with D₂O.[13]

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 135°C) and maintain it for a specific duration to allow for the exchange of hydrogen atoms with deuterium.[13]

-

Work-up and Purification: After the reaction is complete, filter the catalyst and purify the deuterated product using standard techniques such as chromatography.

-

Characterization: Confirm the identity and isotopic purity of the deuterated compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Analysis using Deuterium-Labeled Internal Standards in LC-MS/MS

Step-by-Step Workflow:

-

Internal Standard Spiking: Add a precise and known amount of the deuterium-labeled internal standard to all samples, calibration standards, and quality control (QC) samples at the very beginning of the sample preparation process.

-

Sample Preparation: Perform the necessary sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte and internal standard from the matrix.

-

LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. The liquid chromatography system separates the analyte and the co-eluting internal standard from other components in the sample. The tandem mass spectrometer is set up to monitor specific precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard.

-

Data Acquisition: Acquire the chromatograms for both the analyte and the internal standard.

-

Quantification: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the calibrators against their known concentrations.

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

NMR Analysis of Deuterium-Labeled Compounds

Deuterium NMR (²H NMR) is a powerful technique for confirming the position and extent of deuterium incorporation in a molecule.[14][15]

Key Considerations for ²H NMR:

-

Solvent: Samples should be prepared in a non-deuterated solvent to avoid overwhelming the detector with the solvent signal.[16]

-

Locking: Deuterium NMR data is typically collected without a lock signal. Shimming can be performed on a separate sample containing a deuterated solvent before running the actual sample.[16]

-

Chemical Shifts: The chemical shifts in a ²H NMR spectrum are equivalent to those in a ¹H NMR spectrum.[16]

-

Quantitative Analysis: The integration of the peaks in a ²H NMR spectrum can be used to determine the relative abundance of deuterium at different positions in the molecule.

Visualizing Key Workflows and Concepts

The following diagrams, created using the Graphviz DOT language, illustrate fundamental workflows and concepts related to the use of deuterium-labeled standards.

Caption: Workflow for quantitative analysis using a deuterium-labeled internal standard (IS).

Caption: Workflow of an ADME study utilizing a deuterium-labeled drug and internal standard.

Caption: Conceptual diagram of the chromatographic isotope effect in reversed-phase chromatography.

Potential Challenges and Considerations

While deuterium-labeled standards are incredibly valuable, it is important to be aware of potential challenges:

-

Isotopic Scrambling: In some cases, hydrogen-deuterium scrambling can occur in the ion source or collision cell of the mass spectrometer, which can interfere with accurate quantification. Careful selection of precursor and product ions can mitigate this issue.

-

Chromatographic Isotope Effect: As shown in Table 2, the slight difference in retention time can, in rare cases, lead to differential matrix effects if a co-eluting interference has a very sharp concentration gradient.[17]

-

Purity of the Labeled Standard: The isotopic purity of the deuterium-labeled standard is critical. The presence of unlabeled analyte in the standard can lead to an overestimation of the analyte's concentration.

-

Stability of the Label: The deuterium label must be placed in a position on the molecule where it is not susceptible to exchange with hydrogen atoms from the solvent or matrix.[6] Generally, deuterium atoms on carbon are stable, while those on heteroatoms (O, N) can be labile.[6]

Conclusion

Deuterium labeling has revolutionized the field of analytical standards, providing researchers and drug development professionals with a powerful tool to enhance the accuracy, precision, and reliability of quantitative measurements. By closely mimicking the behavior of the analyte while being distinguishable by mass, deuterium-labeled internal standards effectively compensate for a wide range of analytical variabilities. A thorough understanding of their synthesis, application, and potential limitations, as outlined in this guide, is essential for leveraging their full potential in advancing scientific discovery and bringing safer, more effective drugs to market.

References

- 1. scispace.com [scispace.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. hwb.gov.in [hwb.gov.in]

- 9. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 10. researchgate.net [researchgate.net]

- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. studymind.co.uk [studymind.co.uk]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolism of Meperidine to Normeperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways involved in the conversion of the synthetic opioid analgesic meperidine to its principal and neurotoxic metabolite, normeperidine. The document details the enzymatic processes, presents quantitative kinetic data, and outlines the experimental protocols utilized in the characterization of these metabolic routes.

Introduction

Meperidine, a synthetic opioid of the phenylpiperidine class, is primarily metabolized in the liver. A significant metabolic pathway is the N-demethylation of meperidine, which results in the formation of normeperidine.[1][2] Normeperidine exhibits approximately half the analgesic potency of its parent compound but possesses twice the central nervous system stimulant activity.[1] The accumulation of normeperidine can lead to severe adverse effects, including tremors, myoclonus, and seizures, particularly in patients with renal impairment or those receiving high doses of meperidine over extended periods.[3][4] A thorough understanding of the metabolic pathways leading to normeperidine formation is therefore crucial for the safe and effective use of meperidine.

Meperidine N-Demethylation Pathway

The primary route of meperidine metabolism to normeperidine is through N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[5][6] Several CYP isoforms have been identified as contributors to this metabolic conversion, with varying degrees of involvement.

Key Enzymes in Meperidine N-Demethylation

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have identified CYP2B6, CYP3A4, and CYP2C19 as the principal enzymes responsible for the N-demethylation of meperidine.[1][5][7] While other isoforms such as CYP1A2 and CYP2D6 have been shown to be capable of forming normeperidine, their contribution to the overall clearance of meperidine is considered minor.[8][9]

The relative contributions of the major CYP isoforms to the intrinsic clearance of meperidine have been quantified, highlighting the significant role of CYP2B6 in this metabolic pathway.[1]

Quantitative Data on Meperidine N-Demethylation

The kinetics of meperidine N-demethylation have been characterized for the key contributing CYP enzymes. The following tables summarize the available quantitative data.

Table 1: Relative Contribution of CYP Isoforms to Meperidine Intrinsic Clearance

| CYP Isoform | Contribution to Intrinsic Clearance (%) |

| CYP2B6 | 57 |

| CYP3A4 | 28 |

| CYP2C19 | 15 |

| CYP3A5 | < 1 |

| CYP2D6 | < 1 |

| Data from Ramírez et al., 2004[1] |

Table 2: Kinetic Parameters for Meperidine N-demethylation by Recombinant CYP Enzymes

| Enzyme | Km (μM) | kcat (pmol/min/pmol P450) | Catalytic Efficiency (kcat/Km) (μL/min/pmol P450) |

| CYP2B6 | 262 ± 59 | 82 ± 17 | 0.31 |

| CYP2C19 | 167 ± 52 | 28 ± 5 | 0.17 |

| CYP3A4 | - | - | Markedly lower than CYP2B6 and CYP2C19 |

| Data from Murray et al., 2020[7][10] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of meperidine to normeperidine and a general experimental workflow for its investigation.

Caption: Metabolic pathway of meperidine to normeperidine.

References

- 1. CYP2B6, CYP3A4, and CYP2C19 are responsible for the in vitro N-demethylation of meperidine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. msacl.org [msacl.org]

The Pharmacokinetics of Normeperidine: A Technical Guide to its Formation, Elimination, and Clinical Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Normeperidine, the primary and active metabolite of the synthetic opioid meperidine, presents a significant clinical challenge due to its neurotoxic potential. Unlike its parent compound, normeperidine exhibits a prolonged half-life and reduced analgesic activity, coupled with potent central nervous system (CNS) excitatory effects that can manifest as tremors, myoclonus, delirium, and seizures. This technical guide provides an in-depth exploration of the pharmacokinetics of normeperidine, detailing its metabolic formation, distribution, and elimination. Particular emphasis is placed on patient populations at elevated risk for normeperidine accumulation and subsequent toxicity, namely individuals with renal or hepatic impairment and the elderly. This document summarizes key quantitative pharmacokinetic parameters, outlines detailed experimental protocols for its study, and visually represents the metabolic and neurotoxic pathways through structured diagrams, offering a comprehensive resource for researchers and drug development professionals.

Introduction

Meperidine, a synthetic opioid of the phenylpiperidine class, has been utilized for the management of moderate to severe pain. However, its clinical utility is significantly limited by the formation of its principal metabolite, normeperidine.[1] Normeperidine possesses approximately half the analgesic potency of meperidine but exhibits two to three times the CNS stimulant activity.[2] The accumulation of normeperidine is a primary cause of meperidine-associated neurotoxicity, a serious adverse effect that is not reversible with opioid antagonists like naloxone and may even be exacerbated by them.[3] Understanding the pharmacokinetic profile of normeperidine is therefore critical for mitigating the risks associated with meperidine administration.

Pharmacokinetics of Normeperidine

The pharmacokinetic profile of normeperidine is characterized by its slow elimination relative to its formation from meperidine, leading to its accumulation with repeated dosing of the parent drug.

Formation of Normeperidine

Normeperidine is formed in the liver primarily through N-demethylation of meperidine. This metabolic conversion is catalyzed by several cytochrome P450 (CYP) enzymes, with CYP2B6, CYP3A4, and CYP2C19 being the principal contributors.[4][5] The relative contribution of each enzyme to normeperidine formation can vary between individuals, depending on genetic polymorphisms and the presence of co-administered drugs that may act as inducers or inhibitors of these enzymes.[5]

Distribution

Limited specific data is available for the volume of distribution (Vd) of normeperidine. However, it is understood that like its parent compound, it distributes into various tissues. In cases of renal failure, alterations in protein binding and fluid balance can potentially influence the volume of distribution of both meperidine and normeperidine.[6]

Metabolism and Excretion

Normeperidine is further metabolized in the liver to normeperidinic acid via hydrolysis, which is then conjugated with glucuronic acid.[7] Both normeperidine and its metabolites are primarily excreted by the kidneys.[8] The renal clearance of normeperidine is significantly correlated with creatinine clearance.[9] Consequently, any impairment in renal function leads to a decreased elimination of normeperidine and its accumulation in the plasma.[10]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of normeperidine in different patient populations.

Table 1: Half-Life of Normeperidine in Various Patient Populations

| Patient Population | Half-Life (t½) in hours | Reference(s) |

| Healthy Adults | 15 - 30 | [7] |

| Patients with Renal Impairment | 30 - 40 | [7] |

| Patients with Hepatic Cirrhosis | Prolonged persistence in plasma | [6] |

Table 2: Clearance of Normeperidine

| Condition | Clearance Parameter | Value | Reference(s) |

| Hemodialysis | Plasma Clearance | 26.0 ± 11.4 mL/minute | [11] |

| Hemodialysis | Extraction Ratio | 10.8 ± 2.5% | [11] |

Clinical Significance of Normeperidine

The primary clinical significance of normeperidine lies in its dose-dependent neurotoxicity.

Mechanism of Neurotoxicity

The neurotoxic effects of normeperidine are attributed to its action as a central nervous system excitant. While the precise molecular mechanism is not fully elucidated, evidence suggests that normeperidine may act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[4][12] This antagonism can disrupt the delicate balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission in the brain.[3][13] Blockade of NMDA receptors on inhibitory interneurons can lead to a disinhibition of excitatory glutamatergic and cholinergic pathways, resulting in neuronal hyperexcitability that manifests as the clinical symptoms of neurotoxicity.[4]

Clinical Manifestations of Neurotoxicity

The clinical presentation of normeperidine toxicity can range from mild to severe and includes:[7]

-

Anxiety and irritability

-

Tremors and muscle twitches

-

Myoclonus

-

Hallucinations

-

Delirium

-

Seizures

Risk Factors for Normeperidine Toxicity

Several factors can increase a patient's risk of developing normeperidine toxicity:

-

Renal Impairment: This is the most significant risk factor due to the reliance on renal excretion for normeperidine elimination.[10][14]

-

Hepatic Impairment: While the formation of normeperidine may be reduced in severe liver disease, its elimination is also impaired, leading to a risk of accumulation with repeated dosing.[6][10]

-

High Doses and Prolonged Use of Meperidine: Continuous or high-dose administration of meperidine increases the likelihood of normeperidine accumulation.[15]

-

Age: Elderly patients may be more susceptible due to age-related declines in renal function.[16]

-

Co-administration of CYP450 interacting drugs: Drugs that induce or inhibit CYP2B6, CYP3A4, or CYP2C19 can alter the rate of normeperidine formation.[5]

Experimental Protocols

Quantification of Normeperidine in Human Plasma by HPLC-MS/MS

This protocol outlines a general procedure for the determination of normeperidine concentrations in human plasma, a critical component of pharmacokinetic studies.

4.1.1. Sample Preparation (Solid-Phase Extraction)

-

To 500 µL of human plasma, add an internal standard (e.g., normeperidine-d4).

-

Vortex the sample to ensure thorough mixing.

-

Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by a buffer solution (e.g., phosphate buffer).

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, followed by a low-concentration organic solvent).

-

Elute the normeperidine and internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of organic solvent and a volatile acid or base).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase for injection into the HPLC-MS/MS system.[2]

4.1.2. HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI+) is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for normeperidine and its internal standard are monitored. For example, for normeperidine, a transition of m/z 234.1 → 160.1 could be used.[17]

-

-

Quantification:

-

A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of normeperidine.

-

The concentration of normeperidine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[2]

-

In Vitro Assessment of Meperidine N-demethylation

This protocol describes a general method to study the enzymatic conversion of meperidine to normeperidine using human liver microsomes.

-

Incubation Mixture:

-

Prepare an incubation mixture containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding meperidine to the incubation mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 10-30 minutes).

-

-